molecular formula C21H22N4O2S B11283822 N-(4-isopropylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(4-isopropylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11283822
M. Wt: 394.5 g/mol
InChI Key: YKRXGUPZHGDHBJ-UHFFFAOYSA-N
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Description

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with 4-isopropylphenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole derivatives: These compounds share the thiazole ring structure and have similar biological activities.

    Phenylcarbamoyl derivatives: These compounds contain the phenylcarbamoyl group and exhibit similar chemical reactivity.

Uniqueness

2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H22N4O2S/c1-14(2)15-8-10-17(11-9-15)22-19(26)12-18-13-28-21(24-18)25-20(27)23-16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,22,26)(H2,23,24,25,27)

InChI Key

YKRXGUPZHGDHBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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